molecular formula C15H16BrNO4 B6506713 2-bromo-N-[3-(furan-3-yl)-3-hydroxypropyl]-5-methoxybenzamide CAS No. 1428348-76-8

2-bromo-N-[3-(furan-3-yl)-3-hydroxypropyl]-5-methoxybenzamide

Cat. No.: B6506713
CAS No.: 1428348-76-8
M. Wt: 354.20 g/mol
InChI Key: QDYGCPUZPJDIQT-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with a bromine atom at position 2 and a methoxy group at position 4. The amide nitrogen is linked to a 3-(furan-3-yl)-3-hydroxypropyl chain. The bromine and methoxy substituents likely influence electronic properties, lipophilicity, and steric bulk, making this compound relevant in medicinal chemistry for applications such as kinase inhibition or antimicrobial activity .

Properties

IUPAC Name

2-bromo-N-[3-(furan-3-yl)-3-hydroxypropyl]-5-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO4/c1-20-11-2-3-13(16)12(8-11)15(19)17-6-4-14(18)10-5-7-21-9-10/h2-3,5,7-9,14,18H,4,6H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDYGCPUZPJDIQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NCCC(C2=COC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[3-(furan-3-yl)-3-hydroxypropyl]-5-methoxybenzamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[3-(furan-3-yl)-3-hydroxypropyl]-5-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide (CrO3), potassium permanganate (KMnO4)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Catalysts: Palladium catalysts for coupling reactions

    Solvents: Carbon tetrachloride (CCl4), tetrahydrofuran (THF)

Major Products

    Oxidation Products: Carbonyl derivatives

    Reduction Products: Hydroxy derivatives

    Substitution Products: Amino or thiol derivatives

Mechanism of Action

The mechanism of action of 2-bromo-N-[3-(furan-3-yl)-3-hydroxypropyl]-5-methoxybenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan ring and hydroxypropyl group can participate in hydrogen bonding and hydrophobic interactions, while the bromine atom can engage in halogen bonding .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of the target compound with similar benzamide derivatives:

Compound Name Substituents on Benzamide/Furan Amine Substituent Molecular Formula Molecular Weight Notable Features
Target: 2-Bromo-N-[3-(furan-3-yl)-3-hydroxypropyl]-5-methoxybenzamide 2-Bromo, 5-methoxy (benzamide); furan-3-yl 3-(Furan-3-yl)-3-hydroxypropyl C₁₅H₁₅BrN₂O₄ 383.20 Hydroxypropyl linker, bromine/methoxy synergy
5-Bromo-2-fluoro-N-(2-methoxyphenyl)benzamide 5-Bromo, 2-fluoro (benzamide) 2-Methoxyphenyl C₁₄H₁₁BrFNO₂ 324.14 Fluorine enhances metabolic stability
5-Bromo-N-{3-[(5-bromo-2-furoyl)amino]propyl}-2-furamide 5-Bromo (furan) 3-[(5-Bromo-2-furoyl)amino]propyl C₁₃H₁₂Br₂N₂O₄ 420.05 Dual bromine atoms, furoylamide linkage
2-Bromo-N-(3-chloro-4-methoxyphenyl)-5-fluorobenzamide 2-Bromo, 5-fluoro (benzamide) 3-Chloro-4-methoxyphenyl C₁₄H₁₀BrClFNO₂ 358.59 Chlorine increases steric hindrance

Key Differences and Implications

Substituent Effects :

  • Halogens : The target’s bromine at position 2 contrasts with fluorine in and . Bromine’s larger size may improve target binding via van der Waals interactions but could reduce solubility compared to fluorine .
  • Methoxy vs. Chloro : The target’s 5-methoxy group (electron-donating) may enhance solubility, while the chloro substituent in (electron-withdrawing) might improve electrophilic reactivity .

Linker Diversity :

  • The hydroxypropyl chain in the target enables hydrogen bonding, unlike the simple propyl group in or the absence of a spacer in . This could influence conformational flexibility and binding pocket accessibility .

Furan Modifications: The target’s furan-3-yl group differs from the 5-bromo-2-furoyl moiety in .

Molecular Weight Trends :

  • The target (383.20 g/mol) and (420.05 g/mol) have higher molecular weights due to extended substituents, which may impact pharmacokinetics (e.g., absorption and distribution) compared to lighter analogs like (324.14 g/mol) .

Biological Activity

2-bromo-N-[3-(furan-3-yl)-3-hydroxypropyl]-5-methoxybenzamide is a complex organic compound with significant potential in medicinal chemistry, particularly due to its unique structural features that facilitate various biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H16BrNO4, with a molecular weight of 354.20 g/mol. The compound features:

  • Bromine atom : Contributes to its reactivity and potential biological interactions.
  • Furan ring : Enhances electron-rich character, facilitating interactions with biological targets.
  • Methoxybenzamide moiety : Provides structural stability and potential for hydrogen bonding.

Synthesis

The synthesis of this compound typically involves multiple organic reactions, often optimized for yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to enhance efficiency. The synthetic route may include:

  • Formation of the furan ring .
  • Substitution reactions using brominated precursors .
  • Amidation to form the benzamide structure .

Biological Activity

Research indicates that compounds with similar structures exhibit diverse biological activities, including:

  • Anticancer properties : Similar derivatives have shown antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and others.
  • Anti-inflammatory effects : Mechanisms may involve inhibition of pro-inflammatory cytokines or pathways.
  • Antimicrobial activity : Some studies suggest effectiveness against Gram-positive and Gram-negative bacteria.

Antiproliferative Activity

In a study assessing the antiproliferative effects of related compounds, derivatives demonstrated significant activity against cancer cell lines with IC50 values ranging from 1.2 to 8.7 μM. For instance:

CompoundCell LineIC50 (μM)
Compound AMCF-73.1
Compound BMCF-74.8
Compound CMCF-78.7

This highlights the potential of this compound as a lead compound for further development in oncology.

Antioxidative Activity

The antioxidative capacity was evaluated using spectroscopic methods, revealing that certain derivatives exhibited enhanced protective effects against oxidative stress, which could be linked to their structural characteristics.

The mechanism of action for this compound likely involves:

  • Binding interactions : The furan ring may interact with enzyme active sites or receptor binding domains.
  • Inhibition of signaling pathways : Compounds may inhibit pathways involved in cell proliferation or inflammation.

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